Benzyl 5-bromo-2-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRNODKHDGQLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428933 | |
| Record name | benzyl 5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56529-67-0 | |
| Record name | benzyl 5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of Benzyl 5 Bromo 2 Hydroxybenzoate
Esterification Reactions: Classical and Modern Approaches
The direct esterification of 5-bromosalicylic acid with benzyl (B1604629) alcohol represents the final step in forming the target compound. The efficiency of this reaction is influenced by the choice of catalyst, energy source, and reaction conditions, all of which are designed to overcome the equilibrium limitations of esterification.
Fischer Esterification Modifications for Brominated Salicylic (B10762653) Acid Derivatives
Fischer-Speier esterification is a classical method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comlibretexts.orgbyjus.com The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the products. libretexts.orglibretexts.org This is commonly accomplished by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org
The mechanism involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. byjus.com
Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com
A series of proton transfers, leading to the formation of a good leaving group (water). masterorganicchemistry.comlibretexts.org
Elimination of water and subsequent deprotonation of the carbonyl oxygen to yield the final ester. byjus.com
When applying Fischer esterification to brominated salicylic acid derivatives, certain challenges arise. The electronic properties of the salicylic acid core, modified by an electron-withdrawing bromine atom, can influence reactivity. Furthermore, the presence of the phenolic hydroxyl group can lead to potential side reactions. Research on the synthesis of related bromo-salicylic acids has shown that standard alcoholysis methods can be ineffective. For instance, the esterification of 3-bromo-salicylic acid failed using conventional methods, necessitating the preparation of its silver salt to react with an alkyl halide. ias.ac.in This suggests that for substrates like 5-bromosalicylic acid, modifications to the classical Fischer-Speier protocol may be required to achieve satisfactory yields.
Table 1: Key Aspects of Fischer-Speier Esterification
| Feature | Description | Relevance to Brominated Salicylates |
|---|---|---|
| Reactants | Carboxylic Acid + Alcohol | 5-Bromosalicylic Acid + Benzyl Alcohol |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄, TsOH) | Activates the carboxyl group for nucleophilic attack. |
| Equilibrium Control | Excess alcohol or removal of water | Essential to drive the reaction towards ester formation. |
| Potential Challenge | Substrate Reactivity | Electron-withdrawing groups and the phenolic -OH may reduce yield or require harsher conditions. |
| Modification | Use of Metal Salts (e.g., Silver Salt) | May be necessary to overcome low reactivity of the acid chloride or direct esterification. ias.ac.in |
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.com This technology utilizes microwave radiation to directly and efficiently heat the reaction mixture, resulting in rapid molecular motion and faster reaction rates. ijprdjournal.com
In the context of ester synthesis, microwave irradiation has been successfully applied to the preparation of salicylate (B1505791) esters. For example, the synthesis of methyl salicylate (wintergreen oil) from acetylsalicylic acid or salicylic acid has been achieved with high conversion rates (94-98.6%) in just 40 minutes using a hydrophilic sulfonated silica (B1680970) catalyst (SiO₂–SO₃H) under microwave conditions. mdpi.comnih.gov Another approach involves using ionic liquids as catalysts for the synthesis of various alkyl salicylates under microwave promotion, with reaction times as short as 15-30 minutes. google.com This method offers the advantage of a recyclable catalyst system. google.com
These findings strongly suggest that a microwave-assisted route would be highly effective for the synthesis of Benzyl 5-bromo-2-hydroxybenzoate (B13816698) from 5-bromosalicylic acid and benzyl alcohol. The precise control over temperature and time afforded by microwave reactors can enhance reaction efficiency and may minimize potential side reactions. ijprdjournal.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Salicylate Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Often several hours | Typically a few minutes (e.g., 15-40 min). ijprdjournal.comnih.govgoogle.com |
| Energy Source | External heat source (oil bath, heating mantle) | Direct dielectric heating via microwave radiation. ijprdjournal.com |
| Yield | Variable, can be lower | Often higher yields are achieved. ijprdjournal.com |
| Catalyst Example | H₂SO₄ | SiO₂–SO₃H, Ionic Liquids. mdpi.comnih.govgoogle.com |
| Applicability | Well-established | Increasingly used for "green chemistry" approaches. mdpi.comnih.gov |
Catalyst-Mediated Esterification Strategies (e.g., Lewis Acids, Organocatalysis)
Beyond traditional Brønsted acids, modern catalytic systems involving Lewis acids and organocatalysts offer alternative pathways for esterification, often under milder conditions.
Lewis Acid Catalysis: Lewis acids, such as compounds of titanium, tin, or aluminum, can effectively catalyze esterification reactions. google.comuva.nlresearchgate.net Titanium-based catalysts, for instance, have been studied for their role in esterification, where the Lewis acidic metal center is crucial for catalytic activity. uva.nl A patent for preparing methyl 5-bromoacetylsalicylate, a related compound, utilizes a Friedel-Crafts acylation reaction catalyzed by the Lewis acid aluminum chloride. google.com This highlights the utility of Lewis acids in reactions involving halogenated aromatic rings. Synergistic systems combining Brønsted and Lewis acids have also been developed, where the Lewis acid enhances the acidity of the Brønsted acid catalyst, leading to improved reactivity. rsc.org
Organocatalysis: Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. For esterification, various organocatalytic systems have been developed. One approach uses sulfur(IV)-based organocatalysts that activate carboxylic acids towards reaction with alcohols. rsc.orgresearchgate.net Another strategy employs ynamides as coupling reagents in a Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with alcohols, demonstrating the versatility of organocatalytic methods for creating complex ester products. thieme-connect.de These methods avoid the use of potentially toxic or contaminating metals and represent a growing field in sustainable chemistry.
Precursor Synthesis and Halogenation Chemistry
Bromination of Salicylic Acid: Regioselectivity and Yield Optimization
5-Bromosalicylic acid is prepared by the electrophilic aromatic substitution of salicylic acid using a brominating agent. The key challenge in this reaction is controlling the regioselectivity—that is, directing the bromine atom specifically to the C-5 position of the benzene (B151609) ring. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring direct incoming electrophiles to different positions, making the reaction conditions crucial for obtaining the desired isomer.
Table 3: Factors Influencing Regioselectivity in Salicylic Acid Bromination
| Factor | Condition | Predominant Product(s) |
|---|---|---|
| Solvent System | Dibromoethane / Glacial Acetic Acid | High-purity 5-Bromosalicylic acid. google.com |
| Brominating Agent | Bromine (Br₂) | Can lead to mixtures without careful control. |
| Reaction Control | Controlled addition, temperature | Optimizes yield and minimizes side products like dibromo derivatives. |
| Starting Material | Salicylic Acid | The directing effects of -OH and -COOH groups govern the substitution pattern. |
Synthesis of Benzyl Alcohol Precursors for Esterification
Benzyl alcohol is a widely used aromatic alcohol that serves as the second key precursor for the target ester. It is produced industrially primarily from toluene (B28343) through two main routes. vedantu.comnih.gov
Hydrolysis of Benzyl Chloride: This is the most common method. Toluene is first chlorinated to produce benzyl chloride (C₆H₅CH₂Cl). The benzyl chloride is then hydrolyzed using water or an alkaline solution to yield benzyl alcohol and hydrochloric acid or a salt. vedantu.comgoogle.comgoogle.com Processes have been developed that use only water at elevated temperatures (80-180°C) to avoid the formation of salt by-products. google.com
Hydrogenation of Benzaldehyde (B42025): Toluene can be oxidized to benzaldehyde (C₆H₅CHO), which is then hydrogenated to produce benzyl alcohol. vedantu.comnih.gov This route is also significant, especially as benzaldehyde is a by-product of the large-scale oxidation of toluene to benzoic acid. vedantu.com
Alternative laboratory-scale or biocatalytic methods also exist, such as the Grignard reaction of phenylmagnesium bromide with formaldehyde (B43269) or the use of microorganisms to convert benzaldehyde to benzyl alcohol. vedantu.comnih.gov The industrial availability of benzyl alcohol via robust, large-scale processes ensures a reliable supply for its use in further chemical syntheses. google.comgoogleapis.com
Table 4: Industrial Production Routes for Benzyl Alcohol
| Method | Starting Material | Key Intermediate | Reaction Type |
|---|---|---|---|
| Alkali or Water Hydrolysis | Toluene | Benzyl Chloride | Chlorination, Hydrolysis. vedantu.comgoogle.com |
| Catalytic Hydrogenation | Toluene | Benzaldehyde | Oxidation, Hydrogenation. vedantu.comnih.gov |
Green Chemistry Principles in Benzyl 5-bromo-2-hydroxybenzoate Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce waste, improve energy efficiency, and utilize less hazardous materials. Key areas of focus include the development of solvent-free reaction conditions, maximization of atom economy, and the use of sustainable and recyclable catalytic systems.
Traditional esterification reactions for producing salicylate derivatives often employ organic solvents like dimethylformamide (DMF), acetone, or ethanol. preprints.orgresearchgate.net These solvents, while effective in dissolving reactants and facilitating reactions, contribute significantly to chemical waste and pose environmental and health risks.
Inspired by green methodologies for similar compounds, solvent-free synthesis presents a promising alternative. One such approach involves conducting the O-alkylation or esterification reaction under solvent-free conditions, often assisted by microwave irradiation or phase-transfer catalysts (PTC). For instance, the synthesis of ethenzamide, an O-alkyl derivative of salicylamide (B354443), has been achieved with high efficiency without solvents. preprints.org In a solvent-free system using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), the reaction can proceed rapidly. preprints.org Applying this principle to this compound synthesis would involve reacting a salt of 5-bromosalicylic acid with benzyl bromide in the absence of a solvent.
Microwave-assisted solvent-free synthesis is another powerful green technique. It can dramatically reduce reaction times from hours to minutes and increase product yields. preprints.org The direct absorption of microwave energy by the polar reactants leads to rapid and uniform heating, often enhancing reaction rates and selectivity compared to conventional heating methods.
Table 1: Comparison of Conventional vs. Potential Solvent-Free Synthesis of this compound This table presents a hypothetical comparison based on data for similar salicylate syntheses.
| Parameter | Conventional Method (in DMF) researchgate.net | Potential Solvent-Free PTC Method preprints.org | Potential Microwave-Assisted Method preprints.org |
|---|---|---|---|
| Solvent | Dimethylformamide (DMF) | None | None |
| Catalyst | Base (e.g., KHCO₃) | Phase-Transfer Catalyst (e.g., TBAB) | Base/Catalyst |
| Temperature | ~40 °C (313 K) | 80 °C | 80 °C |
| Reaction Time | Several hours | ~15 minutes | ~90 seconds |
| Yield | High | Good (~79%) | Excellent (~92%) |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with poor atom economy generate significant waste in the form of byproducts.
The synthesis of this compound can proceed via several routes, with the most common being the esterification of 5-bromosalicylic acid with benzyl alcohol or the reaction of a 5-bromosalicylate salt with benzyl bromide.
Reaction 1: Esterification of 5-bromosalicylic acid with benzyl alcohol C₇H₅BrO₃ + C₇H₈O → C₁₄H₁₁BrO₃ + H₂O
Reaction 2: Williamson ether synthesis-like reaction with benzyl bromide C₇H₄BrO₃Na + C₇H₇Br → C₁₄H₁₁BrO₃ + NaBr
The atom economy for these reactions can be calculated using the formula: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
Table 2: Atom Economy Analysis for this compound Synthesis
| Reaction Pathway | Reactants | Desired Product | Byproduct(s) | % Atom Economy |
|---|---|---|---|---|
| Esterification | 5-bromosalicylic acid (217.02 g/mol) + Benzyl alcohol (108.14 g/mol) | This compound (307.14 g/mol) | Water (18.02 g/mol) | 94.4% |
| Williamson-type Synthesis | Sodium 5-bromosalicylate (239.01 g/mol) + Benzyl bromide (171.04 g/mol) | This compound (307.14 g/mol) | Sodium bromide (102.89 g/mol) | 74.9% |
From an atom economy perspective, the direct esterification of 5-bromosalicylic acid with benzyl alcohol is significantly more efficient, as the only byproduct is water. In contrast, the reaction with benzyl bromide generates sodium bromide as a waste product, resulting in a lower atom economy. primescholars.com Therefore, developing catalytic systems that favor the direct esterification route aligns better with green chemistry principles.
The choice of catalyst is critical for developing a sustainable synthesis process. Traditional catalysts for esterification, such as concentrated sulfuric or phosphoric acid, are corrosive, hazardous, and difficult to recycle. researchgate.net Green chemistry seeks to replace these with more benign and reusable alternatives.
Brønsted acidic ionic liquids (ILs) have emerged as efficient and environmentally friendly catalysts for salicylate synthesis. researchgate.net These ILs can function as both the solvent and the catalyst, simplifying the reaction setup. A key advantage is their low miscibility with the product esters, which allows for easy separation of the product by decantation and recycling of the ionic liquid catalyst with minimal loss of activity. researchgate.net Studies on the synthesis of n-butyl salicylate have shown that imidazolium-based ionic liquids can be reused multiple times without a significant drop in yield. researchgate.net
Another approach involves the use of heterogeneous catalysts. These are solid catalysts that can be easily filtered from the reaction mixture and reused. Zinc glutarate (ZnGA) is an example of an industrial catalyst that is stable, low-cost, and has been used in polymerization reactions. nih.gov While not directly applied to this specific esterification, the principle of using stable, recyclable metal-based catalysts is a key strategy in green synthesis. The development of a solid-supported acid or base catalyst for the esterification of 5-bromosalicylic acid could provide a highly sustainable route to this compound.
Table 3: Comparison of Catalytic Systems for Salicylate Synthesis
| Catalyst Type | Example | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Mineral Acid | Sulfuric Acid | Low cost, high activity | Corrosive, hazardous, waste generation, difficult to recycle | researchgate.net |
| Acidic Ionic Liquid | [Hmim]BF₄ | High yield, recyclable, acts as solvent and catalyst, low volatility | Higher initial cost, potential toxicity concerns | researchgate.net |
| Heterogeneous Catalyst | Solid-supported acid/base (Hypothetical) | Easily separated and recycled, potential for continuous flow processes | May have lower activity than homogeneous catalysts, potential for leaching | nih.gov |
Advanced Analytical and Spectroscopic Techniques for Structural Research of Benzyl 5 Bromo 2 Hydroxybenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Research
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzyl (B1604629) 5-bromo-2-hydroxybenzoate (B13816698), a full suite of NMR experiments can confirm the identity and connectivity of every atom in the structure.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the foundational data for structural confirmation. By analyzing the chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, a detailed map of the molecule's electronic environment can be constructed.
¹H NMR Analysis: The proton spectrum can be divided into signals from the benzyl group and the 5-bromo-2-hydroxybenzoate group.
Benzyl Protons: The five protons on the phenyl ring of the benzyl group typically appear as a complex multiplet in the aromatic region (δ 7.3-7.5 ppm). The two methylene (B1212753) protons (-CH₂-) are chemically equivalent and appear as a sharp singlet around δ 5.4 ppm, shifted downfield due to the adjacent oxygen atom.
5-Bromo-2-hydroxybenzoate Protons: The three protons on this substituted ring are distinct. The proton at C3 (ortho to the -OH and -COO- groups) is expected around δ 7.0 ppm as a doublet. The proton at C4 (meta to both groups) would appear further downfield, around δ 7.6 ppm, as a doublet of doublets. The proton at C6 (ortho to the bromine atom) would be the most deshielded, appearing near δ 8.0 ppm as a doublet.
Hydroxyl Proton: The phenolic hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on solvent and concentration, but is often observed far downfield (δ 10-12 ppm) due to strong intramolecular hydrogen bonding.
¹³C NMR Analysis: The ¹³C NMR spectrum reveals 14 distinct carbon signals, corresponding to the 14 carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and appears as a weak signal in the δ 165-170 ppm range.
Aromatic Carbons: The 12 aromatic carbons appear between δ 110-160 ppm. The carbon bearing the hydroxyl group (C2) is the most shielded in its ring (around δ 158 ppm), while the carbon attached to the bromine (C5) is found around δ 115 ppm. The carbons of the benzyl ring appear in the typical δ 128-136 ppm range.
Methylene Carbon: The benzylic methylene carbon (-CH₂-) signal is found in the δ 65-70 ppm region.
Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 5-bromo-2-hydroxybenzoate
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| H3 | ~7.0 | Doublet (d) | - |
| H4 | ~7.6 | Doublet of Doublets (dd) | - |
| H6 | ~8.0 | Doublet (d) | - |
| -OH | ~11.0 | Broad Singlet (br s) | - |
| -CH₂- | ~5.4 | Singlet (s) | ~67 |
| Benzyl Ar-H | 7.3-7.5 | Multiplet (m) | 128-136 |
| C1 | - | - | ~114 |
| C2 | - | - | ~158 |
| C3 | - | - | ~120 |
| C4 | - | - | ~138 |
| C5 | - | - | ~115 |
| C6 | - | - | ~135 |
| C=O | - | - | ~168 |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. youtube.comepfl.chsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between adjacent protons on the aromatic rings, such as between H3 and H4, and between the various protons within the benzyl ring's phenyl group. This confirms their neighborly relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its known proton signal from the ¹H spectrum. For example, the proton signal at ~5.4 ppm would show a cross-peak to the carbon signal at ~67 ppm, confirming the -CH₂- group.
Solid-state NMR (ssNMR) is a vital technique for characterizing materials in their solid form, where molecular packing and conformation are fixed. If this compound can exist in multiple crystalline forms, known as polymorphs, ssNMR would be essential for their identification and characterization. nih.gov
Different polymorphs have distinct arrangements of molecules in the crystal lattice. These differences in the local environment lead to measurable changes in NMR parameters, particularly the chemical shifts. The ¹³C cross-polarization magic angle spinning (CP-MAS) experiment is the most common ssNMR technique used for this purpose. It provides a high-resolution ¹³C spectrum of the solid material. Each distinct polymorph would yield a unique spectrum with a specific set of chemical shifts, effectively serving as a fingerprint for that crystal form. This allows researchers to distinguish between polymorphs, quantify mixtures, and study structural changes during processes like manufacturing and storage.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are rich with information. Key vibrational modes confirm the presence of all major functional groups. ijtsrd.com
O-H Stretch: The phenolic hydroxyl group gives rise to a very broad and strong absorption in the IR spectrum, typically centered around 3200-3000 cm⁻¹. Its broadness is a key indicator of strong hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the methylene (-CH₂-) C-H stretches appear just below 3000 cm⁻¹.
C=O Stretch: The ester carbonyl group produces one of the most intense and sharpest bands in the IR spectrum. Its position is sensitive to its environment. For this molecule, it is expected around 1680-1660 cm⁻¹, a lower frequency than a typical ester, which is direct evidence of its involvement in hydrogen bonding with the adjacent -OH group.
C-O Stretches: Two distinct C-O stretching vibrations are expected: the C-O bond between the aromatic ring and the carbonyl group, and the C-O bond of the benzyl ester. These appear in the 1300-1100 cm⁻¹ region.
C-Br Stretch: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, typically at low frequencies (600-500 cm⁻¹).
Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic -OH | O-H Stretch (H-bonded) | 3200-3000 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Medium-Weak |
| Methylene -CH₂- | C-H Stretch | 2980-2850 | Medium |
| Ester C=O | C=O Stretch (H-bonded) | 1680-1660 | Strong, Sharp |
| Aromatic C=C | C=C Stretch | 1600-1450 | Medium, Multiple Bands |
| Ester/Phenol C-O | C-O Stretch | 1300-1100 | Strong |
| Aryl-Br | C-Br Stretch | 600-500 | Medium-Weak |
The structure of this compound is ideal for the formation of a strong intramolecular hydrogen bond . This occurs between the hydrogen atom of the phenolic hydroxyl group (the donor) and the oxygen atom of the adjacent ester carbonyl group (the acceptor), forming a stable six-membered pseudo-ring.
This interaction is directly observable in the IR spectrum. mdpi.comnih.gov The significant shift of the O-H stretching band to a lower frequency (e.g., ~3100 cm⁻¹) and its pronounced broadening are classic signs of strong hydrogen bonding. Similarly, the C=O stretching frequency is lowered to ~1670 cm⁻¹ from the typical ~1735 cm⁻¹ for an unsaturated ester, confirming that the carbonyl group is participating in this bond. In the solid state, it is also possible for intermolecular hydrogen bonds to form, further influencing the crystal packing and the observed vibrational frequencies.
Mass Spectrometry (MS) in Mechanistic and Purity Researchglpbio.comdocbrown.info
Mass spectrometry is an indispensable tool for the characterization of this compound, offering profound insights into its molecular weight, elemental formula, and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the determination of a unique elemental formula. For a molecule to be identified, the experimentally measured exact mass must align with the theoretically calculated mass based on its chemical formula.
The molecular formula for this compound is C₁₄H₁₁BrO₃. glpbio.com HRMS analysis would be expected to yield a measured mass that corresponds precisely to this formula, thereby distinguishing it from other potential isobaric compounds.
Table 1: Molecular and Mass Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrO₃ | glpbio.com |
| Nominal Mass | 306 g/mol | glpbio.com |
| Average Molecular Weight | 307.14 g/mol | glpbio.com |
| Calculated Monoisotopic Mass | 305.98915 u | |
The primary cleavage is expected at the ester linkage, which is the most labile bond. The fragmentation cascade would likely involve the loss of the benzyl or benzyloxy group and subsequent cleavages within the 5-bromosalicylate moiety.
Key proposed fragmentation steps include:
Loss of Benzyl Radical: Cleavage of the O-CH₂ bond can result in the loss of a benzyl radical (•CH₂Ph), leading to the formation of the 5-bromo-2-hydroxybenzoyl cation.
Formation of Tropylium (B1234903) Ion: The benzyl cation itself (C₇H₇⁺) is a common fragment at m/z 91 and is known to rearrange into the stable tropylium ion.
Loss of Benzyl Alcohol: A rearrangement followed by cleavage can lead to the elimination of a neutral benzyl alcohol molecule.
Decarboxylation: The 5-bromosalicylate fragment can lose carbon dioxide (CO₂) or carbon monoxide (CO).
Table 2: Proposed MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺, m/z 307.0)
| Fragment m/z (approx.) | Proposed Loss | Proposed Fragment Structure |
|---|---|---|
| 229/231 | Loss of C₆H₅CHO (Benzaldehyde) | [Br-C₆H₃(OH)]⁺ |
| 215/217 | Loss of C₇H₇• (Benzyl radical) | [Br-C₆H₃(OH)COOH]⁺ |
| 199/201 | Loss of C₇H₈O (Benzyl alcohol) | [Br-C₆H₃(OH)CO]⁺ |
Note: Bromine-containing fragments appear as isotopic doublets (⁷⁹Br/⁸¹Br) with a ~1:1 intensity ratio.
X-ray Crystallography and Diffraction Studies for Solid-State Research
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional structure of crystalline solids, providing unequivocal proof of atomic connectivity, conformation, and intermolecular packing.
Single-crystal X-ray diffraction (SC-XRD) analysis provides the absolute three-dimensional structure of a molecule. By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing the precise positions of each atom.
While a crystal structure for this compound is not published, data from its close analog, Methyl 5-bromo-2-hydroxybenzoate, offers significant insight into the expected solid-state conformation. nih.gov Analysis of this related structure reveals key details about bond lengths, bond angles, and the planarity of the benzene (B151609) ring. Furthermore, it elucidates the supramolecular architecture, showing how molecules are linked in the crystal lattice through intermolecular forces like O-H···O hydrogen bonds and π-π stacking interactions. nih.gov
Table 3: Crystallographic Data for the Analogous Compound Methyl 5-bromo-2-hydroxybenzoate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₇BrO₃ | nih.gov |
| Molecular Weight | 231.04 g/mol | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P 2₁/c | nih.gov |
| a (Å) | 3.9829 (8) | nih.gov |
| b (Å) | 9.0950 (19) | nih.gov |
| c (Å) | 12.122 (3) | nih.gov |
| β (°) | 95.162 (9) | nih.gov |
| Volume (ų) | 437.33 (17) | nih.gov |
| Z (molecules/unit cell) | 2 | nih.gov |
| Temperature (K) | 296 | nih.gov |
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a bulk, polycrystalline sample. It generates a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. PXRD is crucial for several applications in material science.
Firstly, it is the primary method for identifying different crystalline forms, or polymorphs, of a compound. Polymorphs can have distinct physical properties, including melting point, solubility, and stability, making their identification essential. Secondly, PXRD is used to confirm the phase purity of a bulk synthesized sample by comparing its experimental pattern to one simulated from single-crystal data. Any deviation or additional peaks would indicate the presence of impurities or a different crystalline phase.
Chromatographic Methods for Purity and Reaction Monitoring Researchresearchgate.netbldpharm.com
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for separating, identifying, and quantifying the components of a mixture. These methods are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis reaction by tracking the consumption of reactants and the formation of the product. researchgate.netbldpharm.com
A typical method involves injecting the sample onto a chromatographic column, where components are separated based on their differential affinity for the stationary phase and the mobile phase. A detector, commonly a UV-Vis spectrophotometer, measures the concentration of each component as it elutes from the column. For related brominated aromatic compounds, reversed-phase chromatography is highly effective. researchgate.net
Table 4: Representative HPLC/UPLC Conditions for Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| Column | Reversed-phase (e.g., Hypersil GOLD C18) | researchgate.net |
| Mobile Phase | Gradient elution using an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) | researchgate.net |
| Flow Rate | 0.2 - 1.0 mL/min | researchgate.net |
| Detection | UV-Vis at a wavelength corresponding to the chromophore (e.g., 254 nm or 305 nm) | |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL | |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and conducting quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, offering high resolution and sensitivity for separating the main compound from its precursors, such as p-hydroxybenzoic acid, and other related substances. cpu.edu.cn
A typical RP-HPLC method involves a stationary phase, such as a C8 or C18 column, and a polar mobile phase. jpionline.org For benzyl hydroxybenzoate and its related substances, a phenyl-hexyl stationary phase can also provide effective separation. cpu.edu.cn The mobile phase often consists of a mixture of an organic solvent, like methanol or acetonitrile, and water, frequently with an acid modifier such as glacial acetic acid to ensure sharp peak shapes. cpu.edu.cnnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is commonly employed to achieve optimal separation of compounds with varying polarities. cpu.edu.cnjpionline.org
Detection is typically performed using a UV detector, as the aromatic structure of this compound allows for strong absorbance at specific wavelengths, such as 254 nm. cpu.edu.cn The method's validity is established by confirming its linearity, accuracy, precision, and sensitivity. For instance, a well-developed method will demonstrate a good linear relationship between the concentration of the analyte and the detector response over a specified range. cpu.edu.cnnih.gov The purity of commercial batches of this compound is often expected to be greater than 98%. glpbio.com
Below is an interactive data table summarizing typical HPLC parameters for the analysis of benzyl hydroxybenzoates.
Table 1: Example of HPLC Method Parameters for Analysis of Benzyl Hydroxybenzoate Derivatives. cpu.edu.cnjpionline.org
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or similar, e.g., Kromasil C8) |
| Mobile Phase | Gradient elution with Methanol and 0.1% Glacial Acetic Acid in Water |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
| Injection Volume | 10 - 20 µL |
This HPLC methodology provides a reliable and reproducible means for the routine quality control of this compound, ensuring its purity and identity. cpu.edu.cn
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is exceptionally useful for detecting volatile by-products that may be present from the synthesis process. Such by-products could include unreacted starting materials like benzyl alcohol.
The GC component separates individual compounds from a mixture based on their volatility and interaction with a capillary column. scholarsresearchlibrary.com A common column choice for this type of analysis is a non-polar DB-5 column, which separates compounds primarily by their boiling points. scholarsresearchlibrary.com The separated compounds then enter the mass spectrometer, which ionizes them, typically using electron ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z). scholarsresearchlibrary.com The resulting mass spectrum serves as a molecular "fingerprint" that allows for the unambiguous identification of the compound by comparing it to spectral libraries, such as the NIST library. scholarsresearchlibrary.com
For example, if benzyl alcohol were present as a volatile impurity, it would produce a distinct peak in the gas chromatogram at a specific retention time. The mass spectrum for that peak would show characteristic fragments of benzyl alcohol, confirming its identity. This makes GC-MS an invaluable tool for ensuring the purity of the final product by confirming the absence of volatile contaminants. scholarsresearchlibrary.comresearchgate.net
An illustrative data table for a GC-MS method to detect benzyl alcohol is provided below.
Table 2: Example of GC-MS Method Parameters for Volatile By-Product Analysis. scholarsresearchlibrary.com
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Selective Detector |
| Column | DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 50°C for 5 min, ramp at 10°C/min to 180°C |
| Injector Temperature | 280°C (Splitless injection) |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
The mass spectrum of benzyl alcohol under these conditions would exhibit a specific fragmentation pattern crucial for its identification.
Table 3: Characteristic Mass Fragments for Benzyl Alcohol via GC-MS. scholarsresearchlibrary.com
| Fragment Type | Mass-to-Charge Ratio (m/z) |
|---|---|
| Quantifier Ion | 79 |
| Qualifier Ion | 108 (Molecular Ion) |
| Qualifier Ion | 109 |
Theoretical and Computational Investigations of Benzyl 5 Bromo 2 Hydroxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties and chemical behavior of a molecule. These ab initio methods solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic structure and a host of associated properties.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional structure of a molecule. nih.govnih.gov For molecules related to Benzyl (B1604629) 5-bromo-2-hydroxybenzoate (B13816698), calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational efficiency. nih.govresearchgate.netnih.gov
Studies on the precursor 5-Bromo-2-Hydroxybenzaldehyde show a strong correlation between DFT-calculated geometric parameters (bond lengths and angles) and those determined experimentally via X-ray crystallography. nih.gov The optimized structure serves as the foundation for all other computational analyses, including vibrational frequencies and electronic properties. nih.govresearchgate.net For Benzyl 5-bromo-2-hydroxybenzoate, the key conformational preferences would be determined by the rotational freedom around the ester linkage (C-O-C) and the benzyl group's C-C bond. The planarity of the phenyl rings and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen would be significant factors influencing the molecule's final, most stable conformation.
Table 1: Selected Calculated vs. Experimental Geometric Parameters for 5-Bromo-2-Hydroxybenzaldehyde Data derived from DFT B3LYP/6-311++G(d,p) calculations. nih.gov
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | C-C (A°) | 1.3 - 1.4 | 1.3 - 1.4 |
| C-H (A°) | 1.0 - 1.1 | 0.9301 - 0.9302 | |
| Bond Angle | C1-C6-C5 (°) | - | 120.1 |
| C4-C5-H9 (°) | - | 119.9 |
Note: The table presents data for the precursor 5-Bromo-2-Hydroxybenzaldehyde as a proxy to understand the core structure. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of the related 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO gap has been calculated, and the distribution of these orbitals reveals the most probable sites for chemical reactions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxy-substituted phenyl ring, while the LUMO would likely be distributed across the ester group and the aromatic system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.
Table 2: FMO Properties of 5-Bromo-2-Hydroxybenzaldehyde Data derived from DFT B3LYP/6-311++G(d,p) calculations. nih.govresearchgate.net
| Parameter | Value (eV) |
| HOMO Energy | - |
| LUMO Energy | -1.29 |
| HOMO-LUMO Gap (η) | - |
| Electronegativity (χ) | 2.715 |
| Chemical Softness (S) | 0.184 |
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. scispace.com The ESP map displays regions of negative potential (rich in electrons, typically colored red or yellow) and positive potential (electron-poor, colored blue). These regions are crucial for identifying sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. nih.govscispace.com
For 5-Bromo-2-Hydroxybenzaldehyde, ESP analysis shows the most negative potential (reddish-orange) is concentrated around the highly electronegative oxygen atoms of the carbonyl and hydroxyl groups, making them prime targets for electrophilic attack. nih.gov The hydrogen atom of the hydroxyl group, in contrast, represents a region of high positive potential (blue), indicating it as a potential hydrogen bond donor. nih.gov In this compound, similar features would be present, with additional complexity arising from the electron-rich π-system of the benzyl group's aromatic ring.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as a protein receptor. nih.govmdpi.com
While no specific MD simulations for this compound are available, studies on structurally related compounds, such as 1-benzyl-5-bromoindolin-2-one derivatives, demonstrate the utility of this technique. nih.govmdpi.com In those studies, MD simulations were used to assess the stability of the compound when bound to the VEGFR-2 active site. Key metrics like the root-mean-square deviation (RMSD) were calculated to determine if the ligand remained stably in the binding pocket over the simulation period (e.g., 100 nanoseconds). nih.gov A similar approach could be applied to this compound to explore its conformational landscape in various solvents or to simulate its stability within a hypothetical enzyme active site.
In Silico Studies of Molecular Interactions and Docking
In silico docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov
Molecular docking could be employed to investigate the potential interactions of this compound with various biological targets. The process involves preparing the 3D structures of both the ligand and the target protein. nih.govnih.gov A docking algorithm then systematically samples numerous positions and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki). nih.gov
For example, in studies of other complex heterocyclic molecules containing a bromo-benzyl moiety, docking into the active site of the VEGFR-2 enzyme helped to rationalize the compound's inhibitory activity. mdpi.com The simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the binding pocket. nih.govmdpi.com For this compound, hypothetical targets could include enzymes like cyclooxygenases (COX), given the known anti-inflammatory activity of some salicylates, or other enzymes where the molecule's specific structural features could lead to favorable binding. nih.gov
Computational Prediction of Spectroscopic Parameters
However, the established methodologies from these related studies provide a clear framework for how the spectroscopic parameters of this compound would be computationally predicted. Density Functional Theory (DFT) is the most common and powerful tool employed for this purpose. nih.gov
Vibrational Frequency Prediction
Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p). nih.govmdpi.com This approach involves optimizing the molecular geometry to find its most stable conformation (lowest point on the potential energy surface) and then calculating the harmonic vibrational frequencies. nih.gov
The key predicted parameters would include:
O-H Stretching: The phenolic hydroxyl group's stretching vibration. Hydrogen bonding can influence the frequency of this vibration. nih.gov
C=O Stretching: The stretching vibration of the carbonyl group in the ester linkage is a characteristic band, generally expected in the 1740–1660 cm⁻¹ region. mdpi.comnih.gov
C-O Stretching: Vibrations associated with the ester and ether linkages.
Aromatic C-C and C-H Vibrations: Stretching and bending modes within the benzene (B151609) rings. Aromatic C-C stretching vibrations typically occur in the 1625–1430 cm⁻¹ range. nih.gov
The calculated frequencies are often scaled by a specific factor to correct for systematic errors arising from the theoretical method and to improve agreement with potential experimental data. scirp.org A detailed assignment of these vibrational modes is typically supported by Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific vibration. nih.gov
NMR Chemical Shift Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is another crucial aspect of computational analysis. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard and effective approach for calculating the nuclear magnetic shielding tensors. These values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, typically Tetramethylsilane (TMS). nih.gov
For this compound, theoretical calculations would predict the chemical shifts for:
The distinct protons and carbons of the 5-bromo-2-hydroxybenzoyl moiety.
The protons and carbons of the benzyl group, including the benzylic methylene (B1212753) (-CH₂-) protons.
The accuracy of these predictions allows for direct comparison with experimental spectra, aiding in the structural elucidation and assignment of signals. nih.govnih.gov
UV-Visible Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations can determine the electronic transition energies, corresponding wavelengths (λmax), and oscillator strengths. Such studies reveal how the electronic structure of the molecule governs its absorption of light and can analyze the effects of different solvents on the absorption maxima. nih.gov
While specific data tables for this compound are absent from the current body of research, the computational protocols are well-established. Future theoretical studies on this compound would likely employ these DFT and TD-DFT methods to generate detailed predictions of its IR, Raman, NMR, and UV-Vis spectra, providing valuable insights into its molecular structure and properties.
Mechanistic Exploration of Interactions Involving Benzyl 5 Bromo 2 Hydroxybenzoate
Investigating Enzyme Inhibition Mechanisms in vitro
No specific studies detailing the enzyme inhibition properties of Benzyl (B1604629) 5-bromo-2-hydroxybenzoate (B13816698) were identified.
Kinetic Studies of Enzyme-Substrate Binding
There is no available research data providing kinetic parameters such as inhibition constants (Kᵢ) or IC₅₀ values for Benzyl 5-bromo-2-hydroxybenzoate against any specific enzyme. Consequently, a data table for its enzyme-substrate binding kinetics cannot be generated.
Structural Basis of Enzyme-Inhibitor Interactions
No crystallographic studies or in silico molecular docking simulations have been published that describe the binding mode of this compound within an enzyme's active site. The structural basis for any potential enzyme inhibition remains unknown.
Anti-microbial/Anti-fungal Action Mechanisms in vitro
While related compounds like parabens and benzyl alcohol are known to have antimicrobial properties by affecting microbial membranes, specific research into the antimicrobial or antifungal mechanisms of this compound is absent.
Elucidation of Molecular Targets and Pathways in Microbial Systems
There are no studies that identify the specific molecular targets or metabolic pathways in bacteria or fungi that might be disrupted by this compound. Its mode of action against microbial systems has not been elucidated.
Membrane Integrity and Biofilm Disruption Research
No experimental data exists concerning the effects of this compound on microbial membrane integrity or its potential to inhibit or disrupt biofilm formation.
Antioxidant Activity Mechanisms in vitro
The antioxidant potential of this compound has not been specifically evaluated in scientific studies. There is no data from common antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, nor any information on its potential to act via mechanisms like metal chelation. Therefore, a data table of its antioxidant activity cannot be compiled.
Radical Scavenging Mechanisms and Electron Transfer Pathways
The antioxidant potential of bromophenols, including structures related to this compound, has been evaluated using various bioanalytical methods. The radical scavenging capabilities are often assessed through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. These spectrophotometric methods are convenient for determining the antioxidant abilities of compounds. The effectiveness of a compound in these assays is typically expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher radical scavenging ability.
Studies on benzylic acid-derived bromophenols have shown them to be effective scavengers of DPPH and ABTS radicals. The mechanism behind the radical scavenging properties of bromophenols is often attributed to their hydrogen-donating effect. The phenolic hydroxyl group can donate a hydrogen atom to a radical, thereby neutralizing it and terminating the radical chain reaction. The presence and position of bromo and hydroxyl substituents on the aromatic ring significantly influence this activity.
The following table summarizes the DPPH radical scavenging activity of various antioxidant compounds, providing a comparative context for the potential activity of bromophenol derivatives.
Table 1: DPPH Radical Scavenging Activity of Various Antioxidants
| Compound | IC50 (µg/mL) |
|---|---|
| BHT | 4.12 |
| BHA | 11.17 |
| Trolox | 11.75 |
| α-Tocopherol | 23.89 |
This table presents data for standard antioxidants to illustrate a range of radical scavenging activities.
Metal Chelation Studies
The interaction of bromophenol derivatives with metal ions is a key aspect of their antioxidant activity. The ability to chelate metal ions, such as ferric (Fe³⁺) and cupric (Cu²⁺) ions, can prevent them from participating in redox reactions that generate reactive oxygen species. The reducing capacity of a compound is an indicator of its potential to donate electrons, which is a crucial mechanism in its antioxidant action.
Research on benzylic acid-derived bromophenols has included the assessment of their ferric and cupric ion reducing capacities. These studies help in understanding the electron-donating capabilities of these compounds and, by extension, their potential to act as antioxidants through metal chelation. The presence of hydroxyl and carboxyl groups in these molecules can facilitate the formation of stable complexes with metal ions, thereby deactivating them.
Chemical Reactivity and Transformation Pathways
Hydrolysis and Transesterification Kinetics
The hydrolysis of benzyl esters, such as this compound, is a significant transformation pathway. Studies on the hydrolysis of benzyl benzoate (B1203000) have shown that it can be hydrolyzed to benzyl alcohol and benzoic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. In alkaline conditions, the hydrolysis of esters is a well-established reaction. The kinetics of alkaline hydrolysis of various synthetic esters have been studied, providing insights into their stability. For instance, the alkaline hydrolysis of benzyl benzoate has been investigated using solid catalysts in water, with reaction rates dependent on temperature and reactant concentrations. researchgate.net
The comparative rates of hydrolysis for different benzyl esters have been determined to understand the influence of the acid moiety on the reaction rate. nih.gov For example, the rates of hydrolysis for several benzyl esters were found to increase in the following order: salicylate (B1505791), benzoate, stearate, cinnamate, acetate, succinate, and fumarate. nih.gov This suggests that the electronic and steric properties of the group attached to the carbonyl carbon play a crucial role in the hydrolysis kinetics.
Transesterification is another important reaction pathway for benzyl esters. This process involves the exchange of the benzyl group with another alcohol. The transesterification of methyl benzoate with benzyl alcohol is one method for producing benzyl benzoate. youtube.com Enzymatic catalysis, for example using lipases, has also been employed for the synthesis of benzyl benzoate through transesterification, demonstrating high conversion rates under optimized conditions. mdpi.com
The following table shows the comparative hydrolysis rates of different benzyl esters, which can provide an indication of the relative stability of the ester bond in this compound.
Table 2: Comparative Hydrolysis of Benzyl Esters
| Ester | Relative Rate of Hydrolysis |
|---|---|
| Benzyl Salicylate | Slowest |
| Benzyl Benzoate | - |
| Benzyl Stearate | - |
| Benzyl Cinnamate | - |
| Benzyl Acetate | - |
| Benzyl Succinate | - |
| Benzyl Fumarate | Fastest |
This table is based on the qualitative order of hydrolysis rates reported in the literature. nih.gov
Photochemical Degradation Pathways
The photochemical degradation of benzyl esters is an important consideration for their environmental fate and stability. Benzyl benzoate, a structurally related compound, contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov When irradiated, benzyl benzoate can undergo homolytic fission, leading to the formation of benzoyloxyl and benzyl radicals. researchgate.net These radicals can then participate in a series of reactions to form products such as benzoic acid and benzyl alcohol. researchgate.netresearchgate.netnih.gov
For brominated aromatic compounds, photochemical degradation often involves debromination as a key step. researchgate.netnih.gov The carbon-bromine bond can be cleaved under UV irradiation, leading to the formation of debrominated intermediates. researchgate.net Therefore, the photochemical degradation of this compound is likely to proceed through a combination of pathways involving both the cleavage of the ester linkage and the C-Br bond. The degradation of related bromophenols has been shown to be enhanced by both hydroxylation and debromination processes. researchgate.net The degradation of other brominated compounds has been observed to follow first-order kinetics under simulated sunlight. nih.gov
Oxidation-Reduction Chemistry
The oxidation-reduction chemistry of this compound is central to its antioxidant activity. As discussed in the context of radical scavenging and metal chelation, the ability of the molecule to donate electrons (act as a reducing agent) is a key aspect of its chemical reactivity. The phenolic hydroxyl group is a primary site for oxidation.
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Research
Design and Synthesis of Novel Benzyl (B1604629) 5-bromo-2-hydroxybenzoate (B13816698) Analogues
The synthesis of novel analogues of Benzyl 5-bromo-2-hydroxybenzoate involves strategic modifications at three primary locations: the benzyl moiety, the bromo-hydroxybenzoate ring, and the ester linkage. These modifications are designed to probe the electronic, steric, and hydrophobic requirements for biological activity.
Substitution on the Phenyl Ring: Introducing various substituents onto the phenyl ring of the benzyl group can modulate the electronic properties and steric bulk of the molecule. For instance, the synthesis of analogues with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro, cyano) groups can influence the molecule's interaction with biological targets. nih.govnih.gov The position of these substituents (ortho, meta, para) is also a critical determinant of activity. nih.gov For example, in a series of benzylthioquinolinium iodides, placing substituents at different positions on the benzyl ring allowed for the exploration of the electronic and hydrophobic space around this moiety, significantly impacting antifungal activity. nih.gov
Replacement of the Phenyl Ring: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions. For example, replacing the benzyl group with a pyridinylmethyl or furanylmethyl group introduces heteroatoms that can act as hydrogen bond acceptors or donors, potentially altering the binding mode and biological activity.
Alteration of the Methylene (B1212753) Linker: The methylene bridge connecting the phenyl ring to the ester oxygen can also be modified. For example, its replacement with a longer alkyl chain or a more rigid linker could impact the conformational flexibility of the molecule and its ability to adopt an optimal binding conformation.
A general synthetic route to such analogues often involves the esterification of 5-bromosalicylic acid with a correspondingly substituted benzyl alcohol or benzyl halide. For instance, reacting 5-bromosalicylic acid with a substituted benzyl bromide in the presence of a base like potassium carbonate can yield the desired benzyl ester analogue. researchgate.net
| Modification Type | Example Substituent/Group | Rationale for Modification | Potential Impact on Activity |
|---|---|---|---|
| Substitution on Phenyl Ring | -OCH3, -NO2, -CN, Halogens | Modulate electronic properties (electron-donating/withdrawing) and steric bulk. nih.govnih.gov | Alter binding affinity and selectivity. nih.gov |
| Replacement of Phenyl Ring | Pyridinyl, Furanyl, Thiophenyl | Introduce heteroatoms for new hydrogen bonding interactions. | Change binding mode and biological target specificity. |
| Alteration of Methylene Linker | -CH2CH2-, Cyclopropyl | Modify conformational flexibility and orientation of the aromatic ring. | Optimize fit within a binding pocket. |
The bromo-hydroxybenzoate ring is another key area for modification to understand its contribution to the molecule's biological profile.
Position and Nature of the Halogen: The bromine atom at the 5-position is a significant feature. Analogues can be synthesized where the bromine is moved to other positions on the ring (e.g., 3- or 4-position) or replaced with other halogens like chlorine or fluorine. These changes can affect the molecule's lipophilicity and electronic distribution, which are crucial for membrane permeability and target interaction. pharmacy180.com It has been noted that the substitution of a halogen atom on the aromatic ring of salicylates can enhance both potency and toxicity. pharmacy180.com
Modification of the Hydroxyl Group: The phenolic hydroxyl group is often critical for the activity of salicylates, frequently participating in hydrogen bonding with the target protein. pharmacy180.com This group can be converted to an ether (e.g., methoxy) or an ester to investigate the importance of its hydrogen-bonding donor capability. For instance, the synthesis of N'-(5-Bromo-2-methoxy-benzyl-idene)-2-hydroxy-benzohydrazide involves a methoxy (B1213986) group, which alters the electronic and hydrogen bonding properties compared to a hydroxyl group. nih.gov
Additional Substituents: Introducing other small functional groups, such as methyl or amino groups, onto the aromatic ring can probe for additional binding pockets or steric hindrances in the target active site. The synthesis of Benzyl 5-bromo-4-methylsalicylate is an example of such a modification. researchgate.net
The synthesis of these analogues typically starts from a substituted salicylic (B10762653) acid derivative, which is then esterified with benzyl alcohol or a benzyl halide. For example, 5-bromosalicylic acid can be synthesized by the bromination of salicylaldehyde (B1680747) at low temperatures, followed by oxidation of the aldehyde to a carboxylic acid. nih.govnih.gov
| Modification Type | Example Substituent/Position | Rationale for Modification | Potential Impact on Activity |
|---|---|---|---|
| Halogen Substitution | Cl, F at position 5; Br at position 3 or 4 | Alter lipophilicity and electronic properties. pharmacy180.com | Influence membrane permeability and target binding affinity. pharmacy180.com |
| Hydroxyl Group Modification | -OCH3, -OCOCH3 | Investigate the role of the hydrogen bond donor. pharmacy180.com | May alter binding mode or abolish activity if H-bonding is critical. pharmacy180.com |
| Additional Ring Substituents | -CH3, -NH2 | Probe for additional binding pockets or steric clashes. researchgate.net | Can enhance potency or selectivity. |
The ester linkage in this compound is a potential site for hydrolysis by esterases in vivo, which can be a metabolic liability. Modifying this linkage can alter the compound's stability, pharmacokinetic profile, and potentially its mechanism of action.
Amide Analogues: Replacing the ester oxygen with a nitrogen atom to form an amide can increase metabolic stability. The synthesis of 5-bromo-2-hydroxy-benzamide derivatives has been explored, which can then be further derivatized. researchgate.net These amide analogues often retain biological activity, although sometimes with a different profile. pharmacy180.com For example, salicylamide (B354443) retains analgesic properties but lacks the anti-inflammatory action of salicylic acid. pharmacy180.com
Reverse Esters and Amides: The orientation of the ester or amide can be reversed. This would involve connecting a benzoic acid derivative to a benzyl alcohol, which could significantly alter the geometry and electronic properties of the molecule.
Hydrazone Linkages: The ester can be replaced with a hydrazone linker. For instance, studies on 1-benzyl-5-bromoindolin-2-ones have incorporated a hydrazone linker connected to various heterocyclic moieties, demonstrating significant anticancer activity. nih.govmdpi.com The synthesis of such compounds can involve the condensation of a hydrazide with an appropriate aldehyde or ketone. researchgate.net
The synthesis of these analogues requires different chemical strategies. For example, the synthesis of an amide analogue would involve coupling 5-bromosalicylic acid with a substituted benzylamine (B48309) using standard peptide coupling reagents.
| Linkage Type | General Structure | Rationale for Modification | Potential Impact on Activity |
|---|---|---|---|
| Amide | R-CO-NH-R' | Increase metabolic stability against esterases. pharmacy180.comresearchgate.net | Alter pharmacokinetic profile and potentially modify biological activity. pharmacy180.com |
| Hydrazone | R-CH=N-NH-CO-R' | Introduce a different geometric and electronic profile. nih.govmdpi.com | Can lead to novel biological activities, such as anticancer effects. nih.govmdpi.com |
| Reverse Ester/Amide | R-O-CO-R' / R-NH-CO-R' | Significantly alter molecular geometry and electronic distribution. | May interact with different targets or have altered binding modes. |
Strategies for Diversifying Biological Activity Profiles through Chemical Modification
The chemical modifications outlined above can be strategically employed to diversify the biological activity profile of this compound analogues.
Fine-Tuning Existing Activity: If the parent compound has a known biological activity, systematic modifications can be made to enhance this activity or improve selectivity. For example, if the compound is an inhibitor of a particular enzyme, analogues can be designed to better fit the enzyme's active site, leading to increased potency.
Scaffold Hopping and Target Fishing: More significant structural changes, such as replacing the benzyl group with a different aromatic system or altering the core scaffold, can lead to analogues with entirely new biological activities. This "scaffold hopping" approach is a powerful strategy for discovering novel therapeutic agents. For instance, the modification of a benzylthioquinolinium scaffold, inspired by the natural product cryptolepine, led to compounds with potent anti-infective properties. nih.gov
Introduction of Pharmacophores: Specific functional groups or structural motifs known to be associated with certain biological activities (pharmacophores) can be incorporated into the this compound scaffold. For example, incorporating a thiazole (B1198619) moiety, known to be present in some anticancer agents, into a 1-benzyl-5-bromoindolin-2-one scaffold resulted in derivatives with significant anticancer activity. mdpi.com
The synthesis of libraries of diverse analogues, followed by high-throughput screening, is a common approach to explore a wide range of biological activities.
SAR Studies: Correlation of Structural Features with Mechanistic Outcomes
Structure-activity relationship (SAR) studies aim to establish a clear correlation between the chemical structure of a series of compounds and their biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can deduce which structural features are essential for activity.
For example, in a study of N-benzoyl-2-hydroxybenzamides, the nature and position of substituents on the N-benzoyl ring were found to be critical for anti-leishmanial activity. nih.gov Similarly, for 1-benzyl-5-bromoindolin-2-one derivatives, the presence of a 4-arylthiazole moiety was found to be crucial for their anticancer activity against MCF-7 cells. mdpi.com
Key aspects of SAR studies include:
Quantitative SAR (QSAR): This approach uses statistical methods to correlate physicochemical properties of the molecules (such as lipophilicity, electronic parameters, and steric factors) with their biological activity.
Identification of the Pharmacophore: The pharmacophore is the minimal set of structural features in a molecule that is recognized by the biological target and is responsible for its activity. SAR studies are instrumental in defining the pharmacophore.
Understanding the Mechanism of Action: By observing how changes in structure affect activity, researchers can gain insights into the mechanism by which the compounds exert their biological effects. For instance, if removing a hydrogen bond donor abolishes activity, it suggests that this interaction is critical for binding to the target.
Emerging Research Applications of Benzyl 5 Bromo 2 Hydroxybenzoate Beyond Traditional Contexts
Applications in Material Science Research
In the field of material science, the unique structure of Benzyl (B1604629) 5-bromo-2-hydroxybenzoate (B13816698), which combines a brominated phenolic ring with a benzyl ester group, makes it a candidate for creating novel materials with specific properties.
Research into polymer science is exploring the integration of functional molecules like hydroxybenzoates to create advanced polymers. While not yet a widespread commercial additive, derivatives of hydroxybenzoates are being used to synthesize functional polymers with desirable characteristics. For instance, research has demonstrated that 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers can be created through ring-opening polymerization. These polymers, incorporating a benzyl group, have shown antimicrobial properties and the ability to disrupt biofilms, indicating a potential application for related benzoate (B1203000) structures in developing functional and degradable polymers for medical applications.
The general category of polymer additives is broad, encompassing substances like plasticizers, fillers, and stabilizers that are essential for modern plastics. nih.gov The inclusion of aromatic and halogenated moieties, such as those present in Benzyl 5-bromo-2-hydroxybenzoate, is a common strategy in the design of flame retardants and polymer modifiers.
The application of this compound in liquid crystal (LC) research is an emerging area of interest. The molecular shape of a compound is a key determinant of its liquid crystalline properties. Research on other molecules containing similar structural motifs suggests potential avenues for exploration. For example, a novel liquid crystal compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, which also contains a benzyl benzoate structure, has been synthesized and characterized. nih.gov The study of its thermodynamic characteristics was conducted using inverse gas chromatography. nih.gov
Furthermore, studies on liquid crystal trimers have shown that incorporating large substituents, such as benzyl groups, on a benzanilide (B160483) core favors the formation of smectic (SmA) liquid crystal phases. rsc.org These findings, while not directly involving this compound, indicate that the benzyl group can play a significant role in inducing liquid crystalline behavior in appropriately designed molecular architectures. rsc.org This suggests that the specific geometry and electronic properties of this compound could potentially be harnessed in the design of new liquid crystal materials, although direct research in this area is not yet widely published.
Role as a Chemical Probe or Intermediate in Complex Syntheses
A significant area of research for this compound and its precursors is their use as building blocks or intermediates in the synthesis of more complex and often biologically active molecules. The reactivity of the brominated phenolic ring and the ester group allows for a variety of chemical transformations.
For example, a key precursor, 5-bromosalicylaldehyde (B98134), is used to synthesize Schiff base compounds which can then be used to create more complex molecules. nih.gov Research has shown the development of two series of small molecules based on a 1-benzyl-5-bromoindolin-2-one scaffold, which were synthesized with the aim of developing novel anti-tumor agents. nih.gov These complex molecules were evaluated for their anticancer activity against breast and lung cancer cell lines. nih.gov
The synthesis of these complex indolin-2-one derivatives involves multi-step procedures, starting from precursors like 5-bromosalicylaldehyde and involving the introduction of a benzyl group, highlighting the role of such structures as key intermediates. nih.gov The resulting compounds have shown inhibitory activity against specific enzymes, and their effects on the cell cycle have been assessed. nih.gov This demonstrates the utility of the benzyl-5-bromo- moiety as a scaffold in medicinal chemistry for creating novel therapeutic candidates.
Analytical Reagent Development and Sensor Research
The potential for this compound and its derivatives to be used in analytical chemistry, particularly in the development of sensors, is an area of growing interest. This is largely based on the fluorescent properties of related compounds.
While direct research on this compound as a sensor is limited, its precursor, 5-bromosalicylaldehyde, is used to create Schiff base fluorescent probes. rsc.orgnih.govmdpi.com These probes have shown high selectivity and sensitivity for detecting metal ions, such as Al³⁺, in aqueous solutions. nih.govmdpi.comnih.gov The mechanism often involves the inhibition of C=N isomerization upon coordination with the metal ion, leading to a significant increase in fluorescence intensity through a chelation-enhanced fluorescence (CHEF) mechanism. nih.govmdpi.com
Furthermore, hydroxybenzoate esters, as a class of compounds, are detectable by methods such as liquid chromatography with fluorescence detection. nih.gov Research on other hydroxy-containing aromatic structures, like hydroxycarbazole, has led to the development of "turn-on" fluorescent sensors for anions. mdpi.comnih.gov These sensors operate through hydrogen bond interactions with the target anions, which enhances fluorescence. mdpi.comnih.gov Given these precedents, it is plausible that the 2-hydroxybenzoate structure within this compound could be exploited for similar sensor applications, potentially for the detection of specific ions or molecules, though this remains an area for future research.
Future Research Directions and Interdisciplinary Perspectives
Integration with Advanced Drug Delivery System Research
The therapeutic efficacy of many compounds is often limited by their pharmacokinetic properties. Advanced drug delivery systems offer a promising avenue to overcome these limitations. For Benzyl (B1604629) 5-bromo-2-hydroxybenzoate (B13816698), future research could focus on rationally designed systems that control its release and enhance its delivery to specific biological targets.
The encapsulation of therapeutic agents within nanocarriers is a key strategy for achieving spatiotemporal control of drug release, which can help in reducing toxicity and improving efficacy. nih.gov Future in vitro studies on Benzyl 5-bromo-2-hydroxybenzoate could explore its incorporation into various nanosystems. Research could be directed toward understanding how the compound's release kinetics are influenced by the composition and structure of these nanocarriers.
For instance, nanocapsules formed from biodegradable polymers like PLA (polylactic acid) and PLGA (poly(lactic-co-glycolic acid)) could be investigated. The release rate of the encapsulated compound would likely depend on the polymer's degradation kinetics. nih.gov Another area of exploration is stimuli-responsive nanocarriers, which release their payload in response to specific environmental triggers such as pH or temperature. nih.gov Given that inflamed or tumor tissues often exhibit a lower pH, pH-sensitive nanocarriers could be designed for targeted release. nih.gov
A potential research plan is outlined in the table below:
| Nanocarrier Type | Polymer/Material | Release Mechanism to Investigate | Potential Application Focus |
| Polymeric Nanoparticles | PLA, PLGA, PCL | Polymer degradation, Diffusion | Sustained, long-term release |
| Liposomes | Phospholipid bilayers (e.g., DSPC, DPPC) | Diffusion across lipid membrane | Improved biocompatibility and circulation |
| pH-Sensitive Nanogels | Poly(acrylic acid) (PAA) based | Swelling and diffusion triggered by low pH | Targeted release in acidic microenvironments |
| Stimuli-Responsive Systems | Temperature-sensitive polymers | Conformational change upon temperature shift | On-demand, externally triggered release |
These in vitro studies would be foundational, providing essential data on release profiles and formulation stability before any further translational research.
Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical processes. centralasianstudies.org This strategy can be employed to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of target specificity. centralasianstudies.org The structure of this compound offers clear opportunities for prodrug design.
The phenolic hydroxyl group and the benzyl ester moiety are ideal handles for chemical modification. For instance, the hydroxyl group could be masked with a linker that is specifically cleaved by an enzyme overexpressed at a target site. Similarly, modifications to the benzyl group could alter the compound's lipophilicity, thereby influencing its absorption and distribution. The primary goals of creating a prodrug of this compound would be to improve its pharmacokinetic profile and enable targeted delivery, thus enhancing its potential therapeutic window. centralasianstudies.org
| Prodrug Strategy | Target Moiety for Modification | Potential Linker/Promoiety | Intended Advantage |
| Enzyme-Activated Prodrug | Phenolic Hydroxyl (-OH) | Phosphate or Ester group | Release by phosphatases or esterases at target tissue |
| Targeted Delivery Prodrug | Benzyl Ester | Ligand for a specific receptor | Accumulation in tissues expressing the target receptor |
| Solubility Enhancement | Phenolic Hydroxyl (-OH) | Amino acid or peptide | Increased aqueous solubility |
| Sustained Release Prodrug | Benzyl Ester | Long-chain alkyl group | Slower metabolic cleavage, prolonging duration of action |
Potential for Catalytic Applications or Ligand Design
The arrangement of the hydroxyl group and the carbonyl oxygen of the ester in this compound makes it a potential bidentate ligand for coordinating with metal ions. The oxygen atoms can act as donor sites to form stable chelate rings with a central metal atom. This structural feature is shared by related salicylaldehyde-based compounds, which have been successfully used to create metal complexes. mdpi.com
Specifically, 5-bromosalicylaldehyde (B98134) has been used to synthesize hydrazone ligands that act as monoanionic tridentate coordinators for Gallium(III), forming stable six-membered chelates through ONO donor sites. mdpi.com This precedent suggests that this compound could be explored as a ligand for a wide range of transition metals. The resulting metal complexes could possess novel catalytic properties or be of interest for applications in materials science. Further research into the synthesis and characterization of such complexes could reveal their potential in catalyzing organic reactions or acting as building blocks for more complex supramolecular structures.
Broader Implications in Chemical Biology and Medicinal Chemistry
The core structure of this compound is a recurring motif in compounds of significant biological and medicinal interest. Phenolic acid esters are recognized as important intermediates in the synthesis of medicines. researchgate.net The broader family of salicylates and their derivatives are known for a wide spectrum of biological activities.
The presence of the bromine atom can significantly enhance the bioactivity of certain molecules. mdpi.com For example, derivatives of 1-benzyl-5-bromoindolin-2-one, which contains a similar N-benzyl and bromo-substituted aromatic ring, have been developed as potent anticancer agents that function by inhibiting VEGFR-2 kinase in the angiogenesis pathway. mdpi.comnih.gov This suggests that the benzyl 5-bromosalicylate scaffold could be a valuable starting point for designing new kinase inhibitors or modulators of other biological pathways implicated in disease.
Furthermore, the precursor 5-bromosalicylaldehyde is used to synthesize Schiff's bases that exhibit notable antibacterial properties. nih.gov This opens up the possibility of using this compound as a scaffold for developing new classes of anti-infective agents. The interplay of the bromine substituent, the salicylate (B1505791) core, and the benzyl group provides a rich chemical space for structure-activity relationship (SAR) studies, aiming to optimize biological activity while minimizing toxicity.
Emerging Methodologies for Research and Development
Advancements in computational and analytical techniques are set to accelerate the exploration of this compound and its derivatives. Emerging methodologies can provide deeper insights into its chemical properties and biological potential, guiding more efficient and targeted research.
Computational Chemistry: In silico methods like Density Functional Theory (DFT) can be used to perform comprehensive analyses of the molecule's structure. nih.gov DFT calculations can predict its geometric parameters, vibrational frequencies (IR spectra), and electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). nih.gov This information is crucial for understanding the molecule's stability, reactivity, and potential interaction sites. Molecular docking and molecular dynamics simulations can further be used to model the interaction of this compound-based ligands with biological targets like enzyme active sites, as has been done for related structures targeting VEGFR-2. mdpi.comnih.gov
Advanced Synthesis and Characterization: Modern synthetic organic chemistry offers sophisticated methods for creating libraries of derivatives based on the this compound scaffold. For example, reaction pathways used to create hydrazone derivatives from related benzamides can be adapted. researchgate.net The structural identity of these new compounds can be unequivocally confirmed using a suite of modern physico-chemical methods, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS). researchgate.net
These emerging R&D methodologies, combining predictive computational modeling with advanced synthetic and analytical techniques, will be instrumental in unlocking the full potential of this compound in various scientific fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Benzyl 5-bromo-2-hydroxybenzoate, and how can intermediates be optimized?
- The compound is typically synthesized via esterification of 5-bromo-2-hydroxybenzoic acid with benzyl alcohol under acidic catalysis. Key intermediates, such as methyl 5-bromo-2-hydroxybenzoate, are often generated using nucleophilic substitution or coupling reactions. For example, intermediates can be synthesized via reactions with iodinated or brominated precursors, achieving yields of 52–63% under optimized conditions . GC-MS is recommended for tracking intermediate purity and confirming structural identity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for purity assessment. Structural confirmation relies on NMR (¹H and ¹³C), FT-IR for functional group analysis, and mass spectrometry (GC-MS or LC-MS) for molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise structural data .
Q. What safety precautions are essential when handling derivatives of 5-bromo-2-hydroxybenzoic acid in reactive environments?
- Avoid inhalation of vapors and skin contact by using fume hoods, nitrile gloves, and lab coats. Static electricity mitigation is critical during handling due to bromine’s reactivity. Storage should prioritize airtight containers in dry, ventilated areas to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with high regioselectivity?
- Kinetic modeling and uniform experimental design are effective for optimizing parameters like molar ratios, catalyst loadings, and reaction times. For example, ammonium cerium phosphate catalysts have been used to achieve >90% yields in esterification reactions under mild conditions (e.g., 60°C, 6 hours). Data mining tools can identify nonlinear relationships between variables .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Contradictions in NMR or MS data often arise from impurities or tautomeric forms. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray crystallography) is essential. For ambiguous cases, computational methods like density functional theory (DFT) can predict spectral patterns and validate experimental results .
Q. What computational approaches are suitable for predicting the reactivity of this compound in radical or nucleophilic reactions?
- Electron affinity (EA) and ionization energy (IE) values, derived from photoelectron spectroscopy or DFT calculations, inform reactivity trends. For instance, the benzyl radical’s EA (0.85 eV) and IE (7.7 eV) suggest susceptibility to electrophilic attacks. Software like Gaussian or ORCA can model transition states for bromine substitution pathways .
Q. How do steric and electronic effects influence the stability of this compound under acidic or basic conditions?
- The electron-withdrawing bromine group increases acidity at the hydroxyl position (pKa ~8–9), making the compound prone to deprotonation in basic media. Steric hindrance from the benzyl ester group slows hydrolysis compared to methyl esters. Stability studies using pH-varied UV-Vis spectroscopy can quantify degradation kinetics .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
